![molecular formula C13H11FO B7974536 3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B7974536.png)
3'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 3’ position, a methyl group at the 2 position, and a hydroxyl group at the 4 position of the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general reaction scheme involves the coupling of a fluorinated aryl halide with a methyl-substituted phenylboronic acid in the presence of a base and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol may involve large-scale Suzuki–Miyaura coupling reactions. The process can be optimized for higher yields and purity by carefully controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons.
Substitution: The fluorine atom at the 3’ position can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group at the 4 position can participate in hydrogen bonding interactions, further influencing the compound’s biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol can be compared with other similar compounds, such as:
2-Fluoro-4-methyl-[1,1’-biphenyl]-4-ol: Differing in the position of the fluorine atom.
3’-Chloro-2-methyl-[1,1’-biphenyl]-4-ol: Differing in the halogen substituent.
3’-Fluoro-2-ethyl-[1,1’-biphenyl]-4-ol: Differing in the alkyl substituent.
The uniqueness of 3’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol lies in its specific combination of substituents, which imparts distinct chemical and biological properties that may not be observed in other similar compounds.
Properties
IUPAC Name |
4-(3-fluorophenyl)-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(14)8-10/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNRPUJTRSZZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
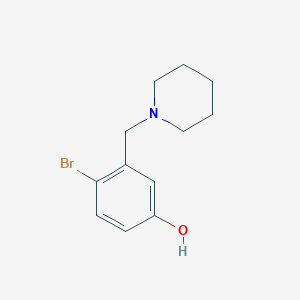
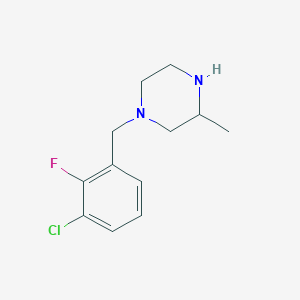
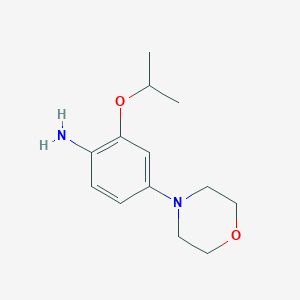
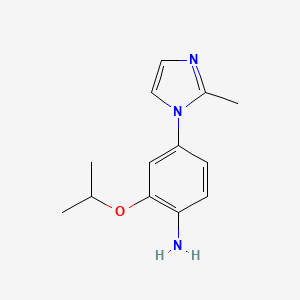
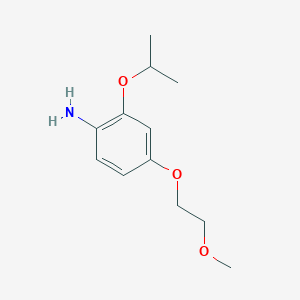
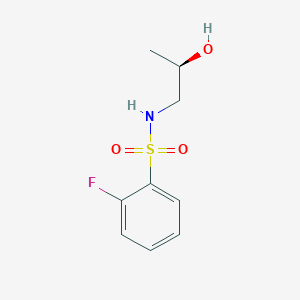
![N-[(2-Bromo-5-methoxyphenyl)methyl]-N-methylcyclobutanamine](/img/structure/B7974497.png)
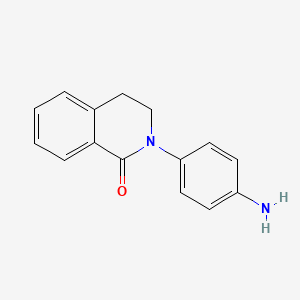
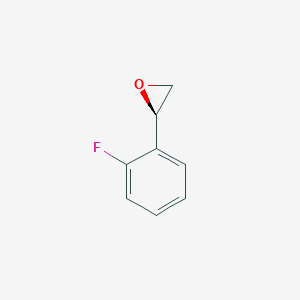
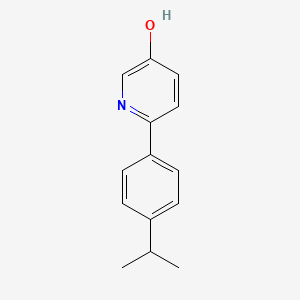
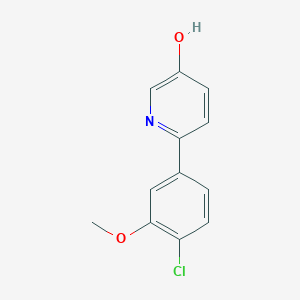
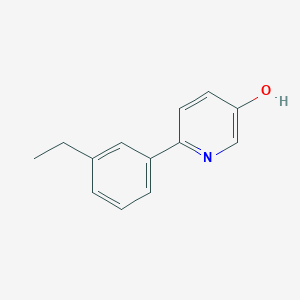
![2',3'-Dimethoxy-[1,1'-biphenyl]-4-ol](/img/structure/B7974529.png)

